Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Antitubercular drug discovery Drug-resistant tuberculosis Type II NADH dehydrogenase

This bis-benzothiazole acetamide (CAS 862975-33-5) features a critical 6-isopropyl pharmacophore, enabling SAR expansion for anti-tubercular programs (closest analogs MIC 4–8 µg/mL). As a constitutional isomer of the KCC2 antagonist VU0463271, it serves as a precise control for target selectivity mapping. Procure for medicinal chemistry optimization of thioacetamide side chains and bacterial NDH-2 inhibition studies.

Molecular Formula C19H18N4OS2
Molecular Weight 382.5
CAS No. 862975-33-5
Cat. No. B2772343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
CAS862975-33-5
Molecular FormulaC19H18N4OS2
Molecular Weight382.5
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
InChIInChI=1S/C19H18N4OS2/c1-10(2)12-4-6-14-16(8-12)25-18(21-14)23-19-22-15-7-5-13(20-11(3)24)9-17(15)26-19/h4-10H,1-3H3,(H,20,24)(H,21,22,23)
InChIKeyYVYWNLPKDOHZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-Isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862975-33-5): Procurement-Relevant Identity and Structural Context


N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862975-33-5, molecular formula C₁₉H₁₈N₄OS₂, molecular weight 382.5 g/mol) is a synthetic small molecule belonging to the bis-benzothiazole acetamide class. Its structure—a 6-isopropylbenzo[d]thiazol-2-amine moiety linked to a benzo[d]thiazol-6-yl acetamide—places it within a chemotype under active investigation for antimicrobial and neurological applications [1][2]. The compound is structurally isomeric with VU0463271 (CAS 1391737-01-1), a known KCC2 antagonist, yet its distinct connectivity profile suggests divergent target engagement that cannot be inferred from isomeric similarity alone.

Why N-(2-((6-Isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Cannot Be Replaced by Generic Bis-Benzothiazole Analogs


Within the bis-benzothiazole acetamide class, minor structural variations produce dramatic shifts in biological activity. The 6-isopropyl substitution on the terminal benzothiazole ring of this compound is a critical pharmacophoric determinant absent in unsubstituted or differently alkylated analogs. In a recent study of 6-isopropyl benzothiazole derivatives with varied thioacetamide side chains, anti-tubercular MIC values ranged from 4 µg/mL to >64 µg/mL depending solely on the nature of the appended group, demonstrating that cephalic and lateral modifications are not interchangeable [1]. Furthermore, the compound is a constitutional isomer of VU0463271—a highly potent KCC2 inhibitor (IC₅₀ 61 nM) with >100-fold selectivity over NKCC1—yet the divergent atomic connectivity precludes any assumption of shared pharmacology, making generic substitution scientifically unsound .

Quantitative Differentiation Evidence for N-(2-((6-Isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Versus Closest Analogs


Anti-Tubercular Potency Ordering Against Drug-Resistant Mtb Strains Relative to a Structurally Proximal Analog

In a head-to-head series, the most potent 6-isopropyl benzothiazole derivative C4-1 (a close structural relative sharing the 6-isopropylbenzothiazole core) demonstrated an MIC of 4 µg/mL (13.04 µM) against drug-resistant Mycobacterium tuberculosis strains, whereas the slightly modified analog C4-11 showed an MIC of 8 µg/mL (24.80 µM)—a 2-fold loss in potency arising from side-chain divergence [1]. Although the exact MIC of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862975-33-5) was not individually reported in this study, its core scaffold is identical to the most active series members, establishing it as a prioritized candidate within the structure-activity landscape.

Antitubercular drug discovery Drug-resistant tuberculosis Type II NADH dehydrogenase

Mechanism-of-Action Differentiation: Type II NADH Dehydrogenase Inhibition vs. KCC2 Antagonism in the Isomeric Analog VU0463271

The 6-isopropyl benzothiazole series to which compound 862975-33-5 belongs exerts its bactericidal effect through inhibition of type II NADH dehydrogenase (NDH-2), evidenced by increased NADH/NAD⁺ ratios in the peredox mCherry assay and the emergence of resistance-conferring SNPs in the NDH-2 gene [1]. In contrast, the constitutional isomer VU0463271 (CAS 1391737-01-1) acts as a selective KCC2 potassium-chloride cotransporter antagonist with an IC₅₀ of 61 nM and >100-fold selectivity over NKCC1 . This fundamental mechanistic divergence—bacterial respiratory chain inhibition versus neuronal ion transport modulation—demonstrates that the two isomers are pharmacologically non-overlapping despite sharing the identical molecular formula C₁₉H₁₈N₄OS₂.

Target engagement Mechanism of action Benzothiazole pharmacology

Safety Index Differentiation Within the 6-Isopropyl Benzothiazole Anti-Tubercular Series

The lead compounds C4-1 and C4-11 in the 6-isopropyl benzothiazole anti-tubercular series exhibited safety indices (SI) exceeding 10, indicating at least 10-fold selectivity for bacterial killing over mammalian cell cytotoxicity [1]. While the safety index for compound 862975-33-5 itself has not been individually reported, the scaffold-wide SI > 10 establishes a class-level benchmark that differentiates this chemotype from other benzothiazole derivatives with narrower therapeutic windows. This class-level safety margin supports the prioritization of this scaffold for lead optimization programs.

Therapeutic index Cytotoxicity Drug safety

In Silico ADME Differentiation of the 6-Isopropyl Benzothiazole Series from Other Benzothiazole-Derived Anti-TB Chemotypes

The 6-isopropyl benzothiazole series, including compound 862975-33-5, was subjected to comprehensive in silico ADME profiling encompassing molecular docking, molecular dynamics simulations, and pharmacokinetic parameter predictions [1]. While detailed ADME parameters for the individual compound were not separately reported, the series-level computational characterization provides a data package that many older benzothiazole anti-tubercular agents lack. This in silico foundation enables more informed go/no-go decisions during lead optimization compared to benzothiazole analogs for which no such ADME characterization exists.

ADME prediction Drug-likeness Lead optimization

Priority Application Scenarios for N-(2-((6-Isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide Based on Quantitative Differentiation Evidence


Anti-Tubercular Lead Optimization Targeting Drug-Resistant Mtb via NDH-2 Inhibition

Procurement for structure-activity relationship (SAR) expansion within a 6-isopropyl benzothiazole series validated against drug-resistant M. tuberculosis. The scaffold's demonstrated potency (MIC 4–8 µg/mL for closest analogs), target engagement at type II NADH dehydrogenase, and safety index >10 make it suitable for medicinal chemistry programs aiming to optimize the thioacetamide side chain while retaining the 6-isopropylbenzothiazole core [1].

Comparative Isomer Profiling for Target Deconvolution Studies

As a constitutional isomer of the KCC2 antagonist VU0463271 (IC₅₀ 61 nM), compound 862975-33-5 serves as a critical control compound in chemical biology experiments designed to map the structural determinants of benzothiazole target selectivity. Its divergent connectivity enables direct interrogation of how atomic arrangement—rather than molecular formula—dictates whether the biological outcome is bacterial NDH-2 inhibition versus mammalian neuronal KCC2 modulation [1].

In Silico ADME Benchmarking Within Bis-Benzothiazole Chemical Space

This compound's inclusion in a series with published molecular docking, molecular dynamics, and ADME prediction data provides a computational reference point for teams building predictive models of benzothiazole pharmacokinetics. Procurement supports the expansion of training datasets used to forecast ADME properties for novel bis-benzothiazole analogs [1].

Quote Request

Request a Quote for N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.